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Compound of Interest

Compound Name: 5-Amino-2-methyl-2-pentanol

Cat. No.: B185641

5-Amino-2-methyl-2-pentanol: A Technical
Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical summary of the known chemical characteristics of 5-
Amino-2-methyl-2-pentanol. Due to the limited availability of published experimental data for
this specific compound, this guide consolidates computed properties and outlines general
synthetic and analytical methodologies applicable to tertiary amino alcohols. This information is
intended to serve as a foundational resource for researchers interested in the potential
evaluation and application of this molecule.

Chemical Identity and Computed Properties

5-Amino-2-methyl-2-pentanol is a bifunctional organic molecule containing both a primary
amine and a tertiary alcohol functional group. Its fundamental identifiers and computed
physicochemical properties are summarized below.
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Property Value Source
IUPAC Name 5-amino-2-methylpentan-2-ol [1112]
CAS Number 108262-66-4 [1][2]
Molecular Formula CeH1sNO [11[2]
Molecular Weight 117.19 g/mol [1]
Canonical SMILES CC(C)(CCCN)O [1]
InChi Key HQRGNSMVEPY XHU- o

UHFFFAOYSA-N

A summary of computed physicochemical properties is presented in Table 2. These values are
computationally derived and have not been experimentally verified.

Computed Property Value Source
XLogP3-AA -0.1 [1]
Hydrogen Bond Donor Count 2 [2]
Hydrogen Bond Acceptor

C);untg p 2 12
Rotatable Bond Count 3 [2]
Topological Polar Surface Area  46.2 A2 [2]
Complexity 61.5 [2]
Predicted Boiling Point 182.7 +23.0 °C

Predicted Density 0.909 £ 0.06 g/cm3

Experimental Data

As of the date of this document, a comprehensive search of scientific literature and chemical
databases has not yielded publicly available experimental data for the following properties of 5-
Amino-2-methyl-2-pentanol.:
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Melting Point

Boiling Point

Refractive Index

Spectroscopic Data (*H NMR, 3C NMR, IR, Mass Spectrometry)

While predicted NMR spectra are mentioned in some databases, the actual spectral data is not
available.[2] For reference, the related compound 2-methyl-2-pentanol has a reported boiling
point of 120-122 °C and a density of 0.835 g/mL at 25 °C.

Potential Synthetic Routes

Detailed experimental protocols for the synthesis of 5-Amino-2-methyl-2-pentanol are not
described in the available literature. However, general methods for the synthesis of tertiary
amino alcohols can be adapted. Two plausible retrosynthetic approaches are outlined below.

Grighard Reaction with an Amino Ketone

A common strategy for the synthesis of tertiary alcohols is the Grignard reaction.[3] This would
involve the reaction of a suitable amino-protected ketone with a methyl Grignard reagent (e.qg.,
methylmagnesium bromide). A key consideration is the protection of the amine functionality to
prevent it from reacting with the Grignard reagent.[4]

Retrosynthetic Analysis
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Retrosynthetic approach for 5-Amino-2-methyl-2-pentanol via a Grignard reaction.

A general experimental workflow for this approach is depicted below.
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General workflow for the synthesis of a tertiary amino alcohol via the Grignard reaction.

Reductive Amination of a Hydroxy Ketone

Reductive amination is a versatile method for the formation of amines from carbonyl
compounds.[5][6][7] This approach would involve the reaction of a suitable hydroxy ketone with

ammonia in the presence of a reducing agent.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b185641?utm_src=pdf-body
https://www.benchchem.com/product/b185641?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Reductive_amination
https://www.chemistrysteps.com/reductive-amination/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones/Reductive_Amination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Retrosynthetic Analysis
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Retrosynthetic approach for 5-Amino-2-methyl-2-pentanol via reductive amination.

A general experimental workflow for this synthetic strategy is provided below.
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General workflow for the synthesis of an amino alcohol via reductive amination.

Analytical Methodologies

Specific analytical methods for the characterization and quantification of 5-Amino-2-methyl-2-
pentanol have not been published. General approaches for the analysis of amino alcohols
would be applicable, including:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
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« Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H and
alcohol O-H stretches).

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. For
primary amines, the molecular ion peak is expected to have an odd m/z value.[8][9] Alpha-
cleavage adjacent to the nitrogen and oxygen atoms is a probable fragmentation pathway.[8]

[9]

e Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For
purification and purity assessment.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, pharmacological
properties, or any associated signaling pathways of 5-Amino-2-methyl-2-pentanol.

Safety and Handling

Based on GHS classifications for this compound, 5-Amino-2-methyl-2-pentanol is considered
hazardous.[1] The following hazard statements apply:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H318: Causes serious eye damage.

H335: May cause respiratory irritation.

Standard laboratory safety protocols should be strictly followed when handling this compound,
including the use of personal protective equipment (gloves, safety glasses, lab coat) and
working in a well-ventilated fume hood.

Conclusion

5-Amino-2-methyl-2-pentanol is a chemical entity for which there is a significant lack of
published experimental data. While its basic chemical identity is established and its properties
can be computationally estimated, further experimental investigation is required to fully
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characterize this molecule. The synthetic strategies and analytical methods outlined in this
guide are based on general principles for this class of compounds and would require
optimization for the specific synthesis and analysis of 5-Amino-2-methyl-2-pentanol. The
absence of any biological data indicates that this compound is an unexplored area for potential
research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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